molecular formula C8H12O3 B101888 Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate CAS No. 18778-81-9

Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate

Cat. No.: B101888
CAS No.: 18778-81-9
M. Wt: 156.18 g/mol
InChI Key: SLYGAZAJIHMCNT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate is an organic compound with the molecular formula C₇H₁₀O₃. It is a derivative of acrylic acid and contains an epoxide group, making it a valuable intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it useful in multiple scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate can be synthesized through several methods. One common approach involves the reaction of acrylic acid with ethylene oxide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product.

Another method involves the chemo-enzymatic synthesis from renewable levoglucosenone. This pathway includes lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification reactions. These reactions are carried out in the presence of catalysts such as ion exchange resins or sulfuric acid. The process is optimized for high yield and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the compound under mild conditions, such as room temperature and neutral pH.

Major Products Formed

The major products formed from these reactions include diols, alcohols, alkanes, and various substituted derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate involves its reactivity with nucleophiles and electrophiles. The epoxide group is highly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in organic synthesis to create new compounds with desired properties. The molecular pathways involved include nucleophilic attack on the epoxide ring, leading to ring-opening and subsequent formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methyloxiran-2-yl)prop-2-enoate
  • Ethyl 3-(4-oxo-4H-chromen-3-yl)prop-2-enoate
  • Methyl (S)-3-(oxiran-2-yl)propanoate

Uniqueness

This compound is unique due to its combination of an epoxide group and an acrylic ester moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

ethyl 3-(3-methyloxiran-2-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-3-10-8(9)5-4-7-6(2)11-7/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYGAZAJIHMCNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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